molecular formula C18H21NO3S2 B11649879 3-((4-Ethylphenyl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine

3-((4-Ethylphenyl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine

Cat. No.: B11649879
M. Wt: 363.5 g/mol
InChI Key: BKFQSXIZRUDJEF-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by the presence of an ethylbenzenesulfonyl group and a methoxyphenyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an amine in the presence of a suitable catalyst. Commonly used catalysts include acids or bases, depending on the specific reaction conditions.

    Introduction of Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of an ethylbenzene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through an electrophilic aromatic substitution reaction. This involves the reaction of a methoxybenzene derivative with an electrophile in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, Lewis acids, bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-CHLOROBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE: Similar structure but with a chloro group instead of an ethyl group.

    3-(4-NITROBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE: Similar structure but with a nitro group instead of an ethyl group.

Uniqueness

3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE is unique due to the presence of the ethylbenzenesulfonyl group, which can influence its chemical reactivity and biological activity. The combination of the ethylbenzenesulfonyl and methoxyphenyl groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

3-(4-ethylphenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-thiazolidine

InChI

InChI=1S/C18H21NO3S2/c1-3-14-8-10-15(11-9-14)24(20,21)19-12-13-23-18(19)16-6-4-5-7-17(16)22-2/h4-11,18H,3,12-13H2,1-2H3

InChI Key

BKFQSXIZRUDJEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC

Origin of Product

United States

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